molecular formula C11H21NO3S B12111192 Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- CAS No. 1218627-82-7

Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-

Cat. No.: B12111192
CAS No.: 1218627-82-7
M. Wt: 247.36 g/mol
InChI Key: UYGUSOBCZZNZOX-UHFFFAOYSA-N
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Description

Structure and Functional Groups: The compound features a propanoic acid backbone with a thioether (-S-) group at the C2 position. This thioether is bonded to a 1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl substituent, which includes an amide group (N-substituted with a 1-methylbutyl chain) and a ketone.

For example, 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino}propionic acid () is synthesized by reacting N-(1-chloroacetyl)-5-benzoyl benzotriazole with 2-aminopropanoic acid in ethanol . A similar approach could apply to the target compound.

Properties

CAS No.

1218627-82-7

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-[1-oxo-1-(pentan-2-ylamino)propan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C11H21NO3S/c1-5-6-7(2)12-10(13)8(3)16-9(4)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15)

InChI Key

UYGUSOBCZZNZOX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C(C)SC(C)C(=O)O

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactions: Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- can undergo various reactions, including hydrolysis, esterification, and nucleophilic substitution.

      Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to break the ester bond. Nucleophilic substitution reactions can occur with thiols or amines.

      Major Products: Hydrolysis yields propanoic acid and the corresponding alcohol .

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying ester hydrolysis and thioester chemistry.

      Biology: Investigated for its potential as a prodrug or drug delivery system due to its ester functionality.

      Medicine: Limited applications, but its reactivity may be relevant in drug metabolism.

      Industry: Not widely used industrially .

  • Mechanism of Action

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Table 1: Structural and Functional Comparison

    Compound Name Key Substituents Functional Groups Biological Activity Melting Point/Stability Source
    Target Compound : Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- Thioether, branched alkylamide, ketone Carboxylic acid, thioether, amide Not explicitly reported (likely enzyme inhibition) Stability influenced by thioether and alkyl chain Hypothetical synthesis based on
    Compound 6j (): (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(1H-imidazol-4-yl)propanoic acid Thiazole ring, benzylidene, imidazole Carboxylic acid, amide, thiazole Anti-cancer (IC₅₀ = 8.2 µM against MCF-7 cells) 162–164 °C; stable in DMSO
    Compound in : 2-{[2-(5-Benzoyl-1H-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino}propionic acid Benzotriazole, oxoethyl Carboxylic acid, amide, benzotriazole Not reported (potential protease inhibition) Not specified
    Compound in : 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[1-methyl-2-(methylphenylamino)ethyl]-3-pyridincarboxamid Isoxazole, methylphenylamino Amide, thioether, pyridine Anti-cancer, anti-viral Not specified
    Compound in : Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester Ethoxy, phenylmethyl Ester, amide, ketone High-yield synthesis (96%) Not specified

    Key Comparative Insights:

    This may improve membrane permeability compared to aromatic analogs . Thiazole/benzotriazole derivatives (–3) exhibit planar heterocycles that enhance binding to enzymes (e.g., kinases or proteases), whereas the target’s aliphatic substituents may favor hydrophobic interactions .

    Functional Group Impact: Carboxylic Acid vs. Ester: The target’s free carboxylic acid (pKa ~4.8) increases water solubility compared to ester derivatives (e.g., ), which are more lipophilic . Thioether vs.

    Synthetic Feasibility :

    • The target compound’s synthesis could mirror methods for ’s benzotriazole analog, using chloroacetyl intermediates and nucleophilic substitution with a thiol-containing precursor .

    Research Findings and Data

    Table 2: Physicochemical Properties of Selected Compounds

    Property Target Compound Compound 6j () Compound in
    Molecular Weight ~290 g/mol (estimated) 343 g/mol ~350 g/mol
    Solubility Moderate (carboxylic acid) Low in water, high in DMSO Low (ester group)
    Hydrogen Bond Donors 2 (COOH, NH) 3 (COOH, NH, imidazole) 1 (amide NH)
    LogP (Predicted) ~2.5 (alkyl chain) ~1.8 (polar thiazole) ~3.0 (ester)

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